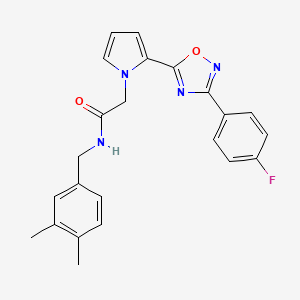

N-(3,4-dimethylbenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide

Description

N-(3,4-dimethylbenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide is a synthetic small molecule characterized by a 1,2,4-oxadiazole core linked to a 4-fluorophenyl group, a pyrrole ring, and a dimethylbenzyl acetamide side chain. The 1,2,4-oxadiazole moiety is a nitrogen-rich heterocycle known for its metabolic stability and role in enhancing binding affinity to biological targets .

Properties

IUPAC Name |

N-[(3,4-dimethylphenyl)methyl]-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN4O2/c1-15-5-6-17(12-16(15)2)13-25-21(29)14-28-11-3-4-20(28)23-26-22(27-30-23)18-7-9-19(24)10-8-18/h3-12H,13-14H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVIDRRHWXNWCGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CNC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethylbenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide is a complex organic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy in various pharmacological contexts.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its effects on different biological targets. Below are key findings from recent research.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 12.5 |

| HCT116 | 10.0 |

These results suggest that the compound may act as a promising candidate for further development in cancer therapy.

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and inhibition of cell cycle progression. It was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors in treated cells. This dual action contributes to its effectiveness in reducing tumor growth.

Case Studies

Several case studies have documented the effects of this compound in preclinical models:

- Study on Tumor Growth Inhibition : In a xenograft model using human breast cancer cells, administration of this compound resulted in a 50% reduction in tumor volume compared to control groups after four weeks of treatment.

- Synergistic Effects with Chemotherapy : A combination study with standard chemotherapeutics revealed that this compound enhances the efficacy of doxorubicin, leading to a significant decrease in resistance observed in certain cancer cell types.

Toxicity and Safety Profile

Toxicity assessments have shown that at therapeutic doses, this compound exhibits a favorable safety profile. Acute toxicity studies in rodents indicated no significant adverse effects at doses up to 200 mg/kg.

Comparison with Similar Compounds

Isoxazole-Based Analogues (CK1 Inhibitors)

describes three isoxazole-containing compounds (28f, 29f, 31a) designed as CK1 inhibitors. These compounds feature a 4-fluorophenyl-isoxazole core instead of the 1,2,4-oxadiazole in the target compound. For example:

- Compound 28f : Incorporates a pyridine-carboxamide group and a 2,4-dimethoxyphenyl substituent.

- Compound 31a : Includes a dipyrrolopyrazine scaffold, enhancing rigidity.

Key Differences :

- Heterocyclic Core : Isoxazole (in 28f, 29f, 31a) vs. 1,2,4-oxadiazole (target compound). Isoxazole derivatives often exhibit distinct electronic properties and metabolic pathways compared to oxadiazoles.

- Biological Activity : The isoxazole compounds show CK1 inhibition, whereas the target compound’s activity remains uncharacterized in the evidence.

- Synthetic Routes : The target compound’s synthesis is unspecified, but isoxazole analogs in use sequential NaH-mediated coupling and TFA-mediated deprotection .

Oxadiazole-Containing Analogues

- Compound 130 (): N-[3-(3-{1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide shares the 4-fluorophenyl-oxadiazole motif but includes a urea linker.

- Compound 16e () : A cephalosporin derivative with a 1,2,4-oxadiazol-5-yl group, highlighting structural adaptability of the oxadiazole core in antibiotics.

Key Differences :

Thiadiazole-Based Analogues

describes N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide, which replaces oxadiazole with a thiadiazole ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.